molecular formula C8H4ClFN2 B3024053 2-Chloro-5-fluoroquinoxaline CAS No. 55687-09-7

2-Chloro-5-fluoroquinoxaline

Cat. No. B3024053
CAS RN: 55687-09-7
M. Wt: 182.58 g/mol
InChI Key: MQNHTEGDNKDMGU-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoroquinoxaline is a chemical compound with the molecular formula C8H4ClFN2 . It is used in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-fluoroquinoxaline can be determined using techniques such as single-crystal X-ray diffraction (XRD), powder XRD, proton Fourier transform nuclear magnetic resonance (FT-NMR), and Fourier transform infrared investigations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-fluoroquinoxaline include its molecular weight of 182.58 . Further properties can be determined using techniques such as thermogravimetric analysis and differential thermal curves .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-5-fluoroquinoxaline are bacterial enzymes, specifically DNA gyrase and DNA topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial agents .

Mode of Action

2-Chloro-5-fluoroquinoxaline interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the function of DNA gyrase and topoisomerase IV, thereby disrupting bacterial DNA replication and leading to cell death .

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the supercoiling and relaxation of DNA, processes that are essential for DNA replication and transcription . The downstream effect is the inhibition of bacterial growth and proliferation .

Pharmacokinetics

They are metabolized in the liver and excreted via the kidneys

Result of Action

The molecular effect of 2-Chloro-5-fluoroquinoxaline’s action is the inhibition of bacterial DNA replication, leading to cell death . On a cellular level, this results in the effective elimination of bacterial infections .

Action Environment

The efficacy and stability of 2-Chloro-5-fluoroquinoxaline, like many other compounds, can be influenced by various environmental factors These may include pH, temperature, and the presence of other substances that could interact with the compound.

properties

IUPAC Name

2-chloro-5-fluoroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-7-4-11-8-5(10)2-1-3-6(8)12-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNHTEGDNKDMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309243
Record name 2-Chloro-5-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoroquinoxaline

CAS RN

55687-09-7
Record name 2-Chloro-5-fluoroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55687-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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